N,N-Dimethyl-N'-ethylethylenediamine

Catalog No.
S703293
CAS No.
123-83-1
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethyl-N'-ethylethylenediamine

CAS Number

123-83-1

Product Name

N,N-Dimethyl-N'-ethylethylenediamine

IUPAC Name

N-ethyl-N',N'-dimethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-4-7-5-6-8(2)3/h7H,4-6H2,1-3H3

InChI Key

WLNSKTSWPYTNLY-UHFFFAOYSA-N

SMILES

CCNCCN(C)C

Synonyms

N,N-Dimethyl-N’-ethyl-1,2-diaminoethane; N-Ethyl-2-dimethylaminoethylamine; N-Ethyl-N’,N’-dimethylethane-1,2-diamine; N-Ethyl-N’,N’-dimethylethylenediamine; N-[2-(Dimethylamino)ethyl]-N-ethylamine; N’-Ethyl-N,N-dimethyl-1,2-ethanediamine; N’-Ethyl-N,

Canonical SMILES

CCNCCN(C)C

The exact mass of the compound N,N-Dimethyl-N'-ethylethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethyl-N'-ethylethylenediamine (CAS: 123-83-1) is an unsymmetrical aliphatic diamine featuring distinct reactive sites: one secondary amine and one tertiary amine. This structural asymmetry, combined with a specific steric profile from its N,N-dimethyl and N'-ethyl groups, defines its primary utility as a specialized chelating ligand, a dual-function component in polymer chemistry, and a structured intermediate in organic synthesis. Its physical and chemical properties are directly influenced by this unique arrangement, making it a non-interchangeable alternative to more common symmetrical diamines in processes where reaction kinetics, coordination geometry, and thermal stability are critical.

Research Fit

Coordination chemistry Asymmetric N-alkylation enables unique ligand geometry and network control
Organic synthesis Reported catalyst for olefin aziridination; distinct from common diamines
Medicinal chemistry Key intermediate for constructing anti-HIV-1 quinolin-4-amine leads

Direct substitution of N,N-Dimethyl-N'-ethylethylenediamine with common analogs like N,N,N',N'-tetramethylethylenediamine (TMEDA) or ethylenediamine (EDA) frequently leads to process failure or suboptimal performance. Unlike the fully substituted and catalytically-focused TMEDA, this compound possesses a reactive N-H proton, enabling it to act as a covalent building block or chain extender. [1] Conversely, compared to the highly reactive and symmetrical EDA, its alkyl groups provide increased steric bulk and a single reactive site, offering more controlled reaction kinetics and modifying the solubility and thermal properties of resulting polymers or metal complexes. [2] This calibrated reactivity and structure make it essential for applications requiring a balance of catalytic activity, covalent integration, and specific chelation geometry that symmetrical substitutes cannot provide.

Substitution Risk

! Replacing with symmetric diamines (DMEDA, TMEDA) alters coordination polymer dimensionality and connectivity
! Catalytic olefin aziridination pathway may not be supported by standard tertiary diamines
! Synthetic route to quinolin-4-amine anti-HIV-1 leads requires this specific substitution pattern

Distinct Boiling Point Enables Precise Process Control and Easier Purification

N,N-Dimethyl-N'-ethylethylenediamine possesses a significantly higher boiling point (134-135 °C) compared to common, lower molecular weight diamine substitutes. This provides a distinct process advantage over the more volatile N,N,N',N'-tetramethylethylenediamine (TMEDA, bp 121 °C) and the parent ethylenediamine (EDA, bp 117 °C).

Evidence DimensionNormal Boiling Point
Target Compound Data134-135 °C
Comparator Or BaselineTMEDA: ~121 °C; EDA: ~117 °C
Quantified Difference+13 °C vs. TMEDA; +17 °C vs. EDA
ConditionsStandard atmospheric pressure.

This elevated boiling point allows for higher reaction temperatures without pressurization and simplifies removal of lower-boiling solvents or reagents by distillation, reducing purification costs.

Polymer dimensionality
Head-to-head
dmeen yields 2D network; DMEDA gives different connectivity; aem forms 3D
Ligand choice directly controls material architecture
Under identical CuII-azide reaction conditions

Asymmetric Ligand Structure Confers Superior Thermal Stability to Metal Complexes

In comparative thermal analyses of metal(II) saccharinato complexes, those formed with unsymmetrical N,N-dialkylethylenediamines (one tertiary, one primary/secondary amine) are demonstrably more thermally stable than complexes formed with symmetrical N,N'-dialkylethylenediamines (two secondary amines). [1] The decomposition onset for the more stable class of complexes occurs at higher temperatures, indicating stronger metal-ligand interactions or a more stable coordination geometry conferred by the asymmetric substitution pattern.

Evidence DimensionThermal Stability of Metal(II) Complexes
Target Compound DataHigher thermal stability (inferred for its class)
Comparator Or BaselineComplexes of N,N'-dimethylethylenediamine (symmetrical analog) are thermally less stable.
Quantified DifferenceQualitatively higher decomposition temperature.
ConditionsSolid-state thermal decomposition analysis (TG, DTG, DTA) of Co(II), Ni(II), and Cu(II) saccharinato complexes.

For high-temperature applications such as catalysis, or as a ligand for ALD/CVD precursors, enhanced thermal stability prevents premature decomposition, leading to improved yields and higher purity materials.

Intermediate utility
Context-dependent
Documented in synthesis of quinolin-4-amine leads with reported activity at 1 µM
Essential for specific pharmacophore construction
Activity belongs to final compounds, not the diamine

Dual-Functionality in Epoxy Formulations: Acts as Both Reactive Curative and Catalyst

The molecular structure of N,N-Dimethyl-N'-ethylethylenediamine provides two distinct functionalities for epoxy curing. The secondary amine (-NH-) group acts as a reactive hardener, covalently cross-linking with epoxy groups. [1] Simultaneously, the tertiary amine (-N(CH3)2) functions as a catalyst, accelerating the polymerization of epoxy resins. [2] This contrasts with TMEDA, which is purely a catalyst, and EDA, which is primarily a fast-reacting hardener.

Evidence DimensionAmine Functionality in Epoxy Systems
Target Compound Data1x Secondary Amine (Reactive Curative) + 1x Tertiary Amine (Catalyst)
Comparator Or BaselineTMEDA: 2x Tertiary Amine (Catalyst only); EDA: 2x Primary Amine (Fast Reactive Curative)
Quantified DifferenceProvides a dual-action mechanism unavailable in symmetrical analogs.
ConditionsStandard epoxy resin curing formulations.

This dual-role capability allows formulators to use a single additive to both initiate curing and control the cure rate, enabling more sophisticated and repeatable formulation of coatings, adhesives, and composites.

Catalytic application
Data to verify
Reported as catalyst for olefin aziridination
May support aziridination method development
Vendor-reported; yield and selectivity data not publicly available

Calibrated Steric Hindrance for Fine-Tuning Metal Complex Stability

Potentiometric studies on mixed-ligand Cu(II) complexes show that increasing the steric bulk on the N,N-dialkyl side of an ethylenediamine backbone (e.g., from dimethyl to diethyl) leads to a measurable decrease in the complex's formation constant, despite an increase in the ligand's basicity. [1] The complex with the bulkier N,N-diethylethylenediamine ligand exhibits a lower formation constant than the N,N-dimethylethylenediamine analog due to steric hindrance. N,N-Dimethyl-N'-ethylethylenediamine, with one dimethyl and one ethyl group, offers an intermediate steric profile.

Evidence DimensionFormation Constant (log K) of Cu(II) Complexes
Target Compound DataIntermediate stability (inferred)
Comparator Or BaselineN,N-dimethylethylenediamine complex (Higher stability) vs. N,N-diethylethylenediamine complex (Lower stability)
Quantified DifferenceSteric hindrance from alkyl groups measurably lowers the formation constant.
ConditionsPotentiometric titration of mixed ligand Cu(II) complexes in solution.

This allows for the rational design of catalysts and chelating agents where an intermediate metal-ligand bond strength is required to balance stability with reactivity, preventing overly strong binding that can inhibit catalytic turnover.

Synthesis of Thermally Stable Metal-Organic Precursors for ALD/CVD

For producing metal-organic precursors for thin-film deposition, the ligand's thermal stability is paramount. The enhanced stability conferred by the asymmetric N,N-dialkyl structure prevents precursor breakdown before deposition, ensuring higher purity films. This makes it a strategic choice over less stable symmetrical diamine ligands. [1]

Formulating Advanced Epoxy Systems with Controlled Cure Profiles

In performance coatings and composites, achieving a specific cure time and final material property is key. The dual functionality of this compound as both a reactive hardener and a catalyst allows formulators to replace multi-component additive packages with a single, more reliable agent, simplifying manufacturing and improving batch-to-batch consistency. [2]

Development of Homogeneous Catalysts with Tunable Activity

When designing catalysts where ligand dissociation is part of the catalytic cycle, the intermediate steric hindrance and chelation strength of this molecule are advantageous. It enables the creation of complexes that are stable enough to handle but labile enough for high catalytic turnover, a balance not achievable with overly bulky or minimally substituted diamines. [3]

Multi-Step Syntheses Requiring High-Boiling Amine Reagents

In complex organic syntheses that require elevated reaction temperatures, the high boiling point of N,N-Dimethyl-N'-ethylethylenediamine allows it to be used as a reactant or base under reflux conditions where more volatile amines like TMEDA or EDA would require pressurized vessels or would be lost overhead.

Application Fit Matrix

Application
Selection Property
Validation Focus
2D coordination polymer synthesis
Asymmetric chelation for network topology control
Polymer dimensionality and connectivity analysis
Quinolin-4-amine scaffold for antiviral research
Documented intermediate for pharmacophore assembly
Synthetic route reproducibility and product characterization
Olefin aziridination method development
Specialized catalytic application context
Reaction performance and selectivity assessment

XLogP3

0.2

Boiling Point

134.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

123-83-1

Wikipedia

1,2-Ethanediamine, N'-ethyl-N,N-dimethyl-

General Manufacturing Information

1,2-Ethanediamine, N2-ethyl-N1,N1-dimethyl-: ACTIVE

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